Thallium azide

Description

Properties

CAS No. |

13847-66-0 |

|---|---|

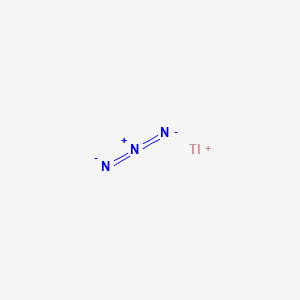

Molecular Formula |

N3Tl |

Molecular Weight |

246.40 g/mol |

IUPAC Name |

thallium(1+);azide |

InChI |

InChI=1S/N3.Tl/c1-3-2;/q-1;+1 |

InChI Key |

GMUSFHMEMWCQIE-UHFFFAOYSA-N |

Canonical SMILES |

[N-]=[N+]=[N-].[Tl+] |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Properties of Metal Azides

| Property | This compound (TlN₃) | Lead Azide (Pb(N₃)₂) | Potassium Azide (KN₃) |

|---|---|---|---|

| Crystal System | Tetragonal | Monoclinic | Tetragonal |

| Decomposition Temp. (°C) | 334 | 350 | 355 |

| Sensitivity | Moderate | High | Low |

| Solubility in Water | Poor | Insoluble | Soluble |

Primary Synthesis Methods

Metathesis Reaction Using Thallium(I) Sulfate

The most widely documented preparation involves the metathesis of thallium(I) sulfate (Tl₂SO₄) with sodium azide (NaN₃) in aqueous medium. The reaction proceeds as follows:

$$

\text{Tl}2\text{SO}4 + 2\ \text{NaN}3 \rightarrow 2\ \text{TlN}3 + \text{Na}2\text{SO}4

$$

Procedure :

- Dissolve thallium(I) sulfate in deionized water at ambient temperature.

- Gradually add sodium azide solution under continuous stirring.

- Cool the mixture to 0–5°C to precipitate TlN₃.

- Filter the product, wash with cold water, and dry under vacuum.

Optimization Insights :

Alternative Route Using Thallium(I) Nitrate

A modified approach substitutes Tl₂SO₄ with thallium(I) nitrate (TlNO₃):

$$

\text{TlNO}3 + \text{NaN}3 \rightarrow \text{TlN}3 + \text{NaNO}3

$$

Advantages :

- Higher solubility of TlNO₃ in water accelerates reaction kinetics.

- Sodium nitrate (NaNO₃) byproduct is less likely to co-precipitate with TlN₃.

Challenges :

Table 2: Synthesis Conditions and Yields

| Starting Material | Solvent | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Tl₂SO₄ | H₂O | 0–5 | 85–90 | ≥95 |

| TlNO₃ | H₂O | 25 | 88–92 | ≥97 |

Reaction Mechanism and Kinetics

The synthesis of TlN₃ is governed by ionic exchange dynamics. Thallium(I) cations (Tl⁺) displace sodium ions (Na⁺) from NaN₃, driven by the low solubility product (Ksp) of TlN₃. The reaction’s exothermic nature necessitates controlled addition rates to avoid localized overheating, which could prematurely decompose NaN₃ into toxic hydrazoic acid (HN₃).

Critical Factors :

- Ionic Strength : High concentrations of NaN₃ favor complete precipitation but risk colloidal suspensions.

- pH Stability : Neutral or slightly acidic conditions prevent Tl⁺ hydrolysis to TlOH.

Characterization and Quality Control

Thermal Analysis

Differential thermal analysis (DTA) reveals two endothermic events:

Spectroscopic Confirmation

Table 3: Analytical Data for TlN₃

| Technique | Key Observation | Reference |

|---|---|---|

| XRD | a = 6.24 Å, c = 7.18 Å | |

| IR | ν(N₃⁻) = 2042 cm⁻¹ | |

| DTA | Decomposition peak at 334°C |

Industrial and Research Applications

While TlN₃’s primary use is in detonation studies, its structural analogs inform materials design for perovskite solar cells and nitrogen storage systems. Recent explorations in radiopharmaceuticals leverage azide ligands for technetium-99m complexes, though TlN₃ itself remains niche.

Chemical Reactions Analysis

Thallium azide undergoes various chemical reactions, including:

Decomposition: this compound can decompose explosively when subjected to heat, flame, or spark, producing thallium and nitrogen gas.

Substitution Reactions: The azide ion in this compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Oxidation and Reduction: This compound can be involved in redox reactions, where thallium can change its oxidation state.

Common reagents used in these reactions include sodium azide, iodine, and various solvents like acetonitrile and dimethylsulfoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Thallium azide has several applications in scientific research:

Chemistry: It is used in the synthesis of other thallium compounds and as a reagent in various chemical reactions.

Physics: This compound is studied for its explosive properties and behavior under different conditions.

Material Science: It is used in the formation of thallium nanoparticles through photolysis.

Mechanism of Action

The primary mechanism of action for thallium azide involves its decomposition to release nitrogen gas and thallium. This decomposition can be triggered by heat, flame, or spark. The azide ion acts as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thallium azide shares functional and structural similarities with other metal azides, but key differences in stability, toxicity, and explosive sensitivity distinguish it. Below is a detailed comparison:

Explosive Sensitivity

The minimum detonation thresholds of primary explosives are compared below:

| Explosive | Smallest Detonation Amount (g) |

|---|---|

| Cadmium azide | 0.01 |

| Silver azide | 0.02 |

| Lead azide | 0.025 |

| This compound | 0.07 |

| Mercury fulminate | 0.29 |

This compound is less sensitive than cadmium, silver, or lead azides but more stable than mercury fulminate .

Thermal and Chemical Stability

- Lead azide (Pb(N₃)₂) : Decomposes at 350°C, forming lead and nitrogen gas. It is insoluble in water and resistant to moisture, making it a preferred detonator material.

- Silver azide (AgN₃) : Decomposes explosively at 270°C. Highly sensitive to friction and impact.

- This compound: Decomposes at 350–400°C, emitting Tl and NOₓ. Its stability under moderate heating makes it safer for controlled applications but less ideal for rapid detonation .

Toxicity and Environmental Impact

| Parameter | This compound | Sodium Azide | Lead Azide |

|---|---|---|---|

| Oral Toxicity | Human poison (LD₅₀: 10–15 mg/kg) | Highly toxic (LD₅₀: 27 mg/kg) | Moderate toxicity (LD₅₀: 100 mg/kg) |

| Environmental | Listed on EPA Right-To-Know | Releases HN₃ (toxic gas) | Lead contamination risks |

| Decomposition | Tl, NOₓ | N₂, Na | Pb, N₂ |

This compound’s extreme toxicity and persistence in ecosystems surpass other azides, necessitating stringent disposal protocols .

Structural and Solubility Properties

- Crystal Structure: this compound adopts a monoclinic lattice, whereas lead azide forms orthorhombic crystals. The larger ionic radius of Tl⁺ (164 pm) vs. Pb²⁺ (119 pm) influences packing density and stability .

- Solubility : this compound is water-soluble (unlike lead azide), facilitating synthesis but complicating handling due to Tl⁺ bioavailability .

Q & A

Q. What are the critical safety protocols for handling thallium azide in laboratory settings?

this compound requires stringent safety measures due to its toxicity and explosive nature. Key protocols include:

- Use local exhaust ventilation to prevent inhalation of dust or vapors .

- Wear personal protective equipment (PPE) such as nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Store in airtight, non-reactive containers under inert gas (e.g., argon) and away from strong oxidizers, heat, or friction .

- Implement spill containment measures using sand or vermiculite, avoiding water to prevent unintended reactions .

Q. Which spectroscopic and analytical methods are effective for characterizing this compound?

- Infrared (IR) and Raman spectroscopy : Identify vibrational modes of the azide (N₃⁻) group and Tl-N bonding .

- X-ray diffraction (XRD) : Determine crystal structure and lattice parameters .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition kinetics .

- Mass spectrometry (MS) : Monitor gaseous byproducts during decomposition .

Q. What are the recommended synthesis routes for this compound, and how do they impact purity?

- Metathesis reaction : React thallium(I) salts (e.g., TlCl) with sodium azide (NaN₃) in anhydrous ethanol. This method yields high-purity TlN₃ but requires strict moisture control .

- Direct azidation : Treat elemental thallium with hydrazoic acid (HN₃) under controlled pH. This route risks incomplete reaction and requires post-synthesis purification via recrystallization .

- Validate purity using elemental analysis and compare with theoretical stoichiometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties of this compound?

Discrepancies in properties like enthalpy of formation (ΔHf) often arise from experimental conditions or impurities. Methodological solutions include:

Q. What experimental designs mitigate this compound’s instability during kinetic studies?

- Conduct reactions in gloveboxes with <1 ppm O₂/H₂O to prevent premature decomposition .

- Use low-temperature techniques (e.g., cryostatic reactors) to slow reaction rates .

- Employ real-time monitoring via time-resolved XRD or MS to capture transient intermediates .

- Compare decomposition pathways in solution vs. solid state to isolate environmental effects .

Q. How do synthesis routes influence this compound’s reactivity in coordination chemistry?

- Metathesis-derived TlN₃ exhibits higher crystallinity and predictable reactivity in ligand-exchange reactions .

- Direct azidation may introduce trace HN₃, altering TlN₃’s Lewis acidity. Characterize using NMR spectroscopy (e.g., ¹⁵N for azide group dynamics) .

- Test reactivity with transition-metal complexes (e.g., Ru or Ir) to evaluate ligand stability under redox conditions .

Q. What strategies address contradictions in toxicity data for this compound exposure?

- Standardize in vitro assays (e.g., cell viability tests) using human fibroblast lines to quantify acute vs. chronic toxicity .

- Compare TlN₃’s bioaccessibility with other thallium compounds (e.g., Tl₂SO₄) using simulated body fluid extractions .

- Publish full experimental details (e.g., particle size, solvent systems) to enable meta-analyses .

Methodological Best Practices

- Data Validation : Cross-reference experimental results with NIST Chemistry WebBook entries for TlN₃ .

- Reproducibility : Document synthesis parameters (e.g., stirring rate, solvent purity) per academic guidelines .

- Ethical Compliance : Adhere to institutional protocols for hazardous waste disposal and toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.